6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
CAS No.: 2549035-78-9
Cat. No.: VC11818001
Molecular Formula: C17H20N6S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549035-78-9 |
|---|---|
| Molecular Formula | C17H20N6S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-16(12)23-8-6-22(7-9-23)15-5-4-14(10-18)11-19-15/h4-5,11H,6-9H2,1-3H3 |
| Standard InChI Key | JBZXRAOBACDVNF-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=C3)C#N)SC)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=C3)C#N)SC)C |
Introduction
Structural Overview
The compound consists of three main structural components:
-
Pyridine-3-carbonitrile core: A pyridine ring substituted with a nitrile group at the 3-position.
-
Piperazine moiety: A six-membered heterocyclic ring containing two nitrogen atoms, linked to the pyridine core.
-
Dimethyl-methylsulfanyl-pyrimidine substituent: Attached to the piperazine ring, this group includes a pyrimidine ring substituted with two methyl groups and a methylsulfanyl group.
Key Features:
-
The presence of multiple nitrogen atoms and a nitrile group suggests potential hydrogen bonding capabilities, which are critical for biological activity.
-
The methylsulfanyl group introduces lipophilicity, potentially influencing membrane permeability.
Synthesis Pathways
Although specific methods for synthesizing this compound were not directly available, related literature on pyrimidine and pyridine derivatives provides insight into possible synthetic routes.
General Synthetic Strategies:
-
Formation of the pyridine-3-carbonitrile core:
-
Functionalization with piperazine:
-
Piperazine can be introduced through nucleophilic substitution reactions where halogenated pyridines react with piperazine under basic conditions.
-
-
Attachment of the dimethyl-methylsulfanyl-pyrimidine group:
-
This step likely involves the reaction of a pre-synthesized dimethyl-methylsulfanyl-pyrimidine derivative with the piperazine intermediate.
-
Pharmacological Relevance
Compounds containing pyrimidine and piperazine moieties are widely studied for their biological activities:
-
Anticancer Activity: Pyrimidine derivatives have shown efficacy as inhibitors of enzymes like VEGFR-2, which play roles in tumor angiogenesis .
-
Antifungal and Antibacterial Activity: Similar compounds have demonstrated antimicrobial properties by disrupting microbial cell processes .
Analytical Characterization
For compounds like this, characterization typically involves:
-
Nuclear Magnetic Resonance (NMR):
-
Proton () and Carbon () NMR spectra provide information about hydrogen and carbon environments.
-
-
Infrared (IR) Spectroscopy:
-
Useful for identifying functional groups such as nitriles (sharp absorption near 2200 cm).
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
X-ray Crystallography (if crystalline):
-
Determines precise molecular geometry.
-
Comparative Data Table
| Property | Value/Observation | Methodology |
|---|---|---|
| Molecular Weight | ~365 g/mol | Calculated from structure |
| Key Functional Groups | Nitrile (-CN), methylsulfanyl (-SCH) | IR Spectroscopy |
| Solubility | Likely soluble in polar organic solvents | Predicted from structure |
| Biological Activity (potential) | Anticancer, Antimicrobial | SAR studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume